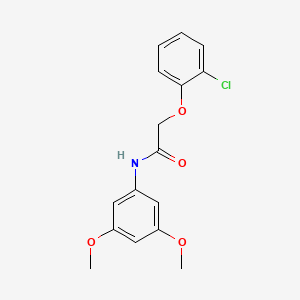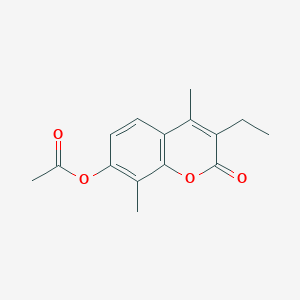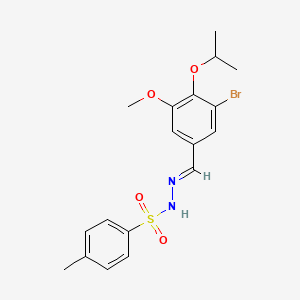
2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "TAK-385" and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of TAK-385 involves its selective antagonistic effect on the gonadotropin-releasing hormone receptor. This receptor plays a key role in the regulation of hormone secretion, and the inhibition of this receptor can lead to the suppression of hormone secretion and the inhibition of tumor growth.
Biochemical and Physiological Effects:
TAK-385 has been shown to have a potent and selective antagonistic effect on the gonadotropin-releasing hormone receptor, which can lead to the suppression of hormone secretion and the inhibition of tumor growth. In addition, TAK-385 has been shown to have a long half-life and low clearance, which could make it a promising candidate for use in clinical settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TAK-385 in lab experiments is its potency and selectivity for the gonadotropin-releasing hormone receptor, which can lead to more precise and accurate results. However, one limitation of using TAK-385 is its potential toxicity and adverse effects, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on TAK-385, including its potential use as a treatment for hormone-related disorders such as endometriosis, uterine fibroids, and prostate cancer. In addition, further studies are needed to determine the optimal dosage and administration of TAK-385, as well as its potential side effects and toxicity. Finally, research is needed to explore the potential use of TAK-385 in other areas of scientific research, such as neuroscience and cardiovascular disease.
Métodos De Síntesis
The synthesis of TAK-385 involves several steps, including the reaction of 4-chloro-3-methylphenol with 2-bromoacetophenone to form 2-(4-chloro-3-methylphenoxy)acetophenone. This intermediate is then reacted with 5,6,7,8-tetrahydro-1-naphthalenylamine to form the final product, 2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide.
Aplicaciones Científicas De Investigación
TAK-385 has been studied extensively for its potential applications in various fields of scientific research. One area of interest is its potential use as a treatment for hormone-related disorders such as endometriosis, uterine fibroids, and prostate cancer. TAK-385 has been shown to have a potent and selective antagonistic effect on the gonadotropin-releasing hormone receptor, which could lead to the suppression of hormone secretion and the inhibition of tumor growth.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13-11-15(9-10-17(13)20)23-12-19(22)21-18-8-4-6-14-5-2-3-7-16(14)18/h4,6,8-11H,2-3,5,7,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILBRWASGUJDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)

![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)


![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)


![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)